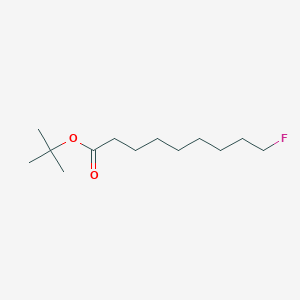

tert-Butyl 9-fluorononanoate

Description

tert-Butyl 9-fluorononanoate is a fluorinated carboxylic acid ester characterized by a nine-carbon alkyl chain with a fluorine substituent at the ninth position and a tert-butyl ester group. Fluorinated esters like these are often utilized in pharmaceutical synthesis, agrochemicals, and materials science due to the unique electronic and steric effects imparted by fluorine atoms .

Properties

Molecular Formula |

C13H25FO2 |

|---|---|

Molecular Weight |

232.33 g/mol |

IUPAC Name |

tert-butyl 9-fluorononanoate |

InChI |

InChI=1S/C13H25FO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 |

InChI Key |

UTASZFFLLZDLIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-fluorononanoate typically involves the esterification of 9-fluorononanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-fluorononanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 9-fluorononanoic acid and tert-butyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Hydrolysis: 9-fluorononanoic acid and tert-butyl alcohol.

Reduction: 9-fluorononan-1-ol.

Substitution: Various substituted nonanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 9-fluorononanoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated compounds with potential pharmaceutical applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 9-fluorononanoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 9-fluorononanoic acid and tert-butyl alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Similarities and Differences :

- Both compounds share a nine-carbon backbone with a fluorine atom at the ninth position. However, tert-butyl 9-fluorononanoate features a bulky tert-butyl ester group, whereas ethyl 9-fluorononanoate has a smaller ethyl ester moiety.

Physicochemical Properties :

Synthesis and Characterization: Ethyl 9-fluorononanoate was synthesized via fluorination of precursor esters and characterized using NMR spectroscopy (¹⁹F and ¹H), IR spectroscopy, and gas chromatography . The tert-butyl analog likely follows similar fluorination protocols but requires tert-butyl ester protection during synthesis.

Reactivity: The tert-butyl group’s steric hindrance reduces hydrolysis rates compared to ethyl esters, making it more stable under acidic or basic conditions .

tert-Butyl 9-Aminononanoate

Structural Comparison :

- Replacing fluorine with an amino group at the ninth position results in distinct polarity and reactivity. The amino group introduces basicity and nucleophilicity, while fluorine increases electronegativity and lipophilicity.

Physicochemical Contrasts :

Comparative Reaction Profiles

Hydrolysis Reactions

- Ethyl 9-Fluorononanoate: Rapid hydrolysis under basic conditions due to less steric hindrance.

- This compound: Slower hydrolysis due to tert-butyl group’s steric protection .

- tert-Butyl 9-Aminononanoate: Amino group may participate in side reactions (e.g., intramolecular cyclization) during hydrolysis.

Compatibility with Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.